Adrenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Regulation of Blood Flow and Blood Pressure

Studies indicate that adrenic acid might play a role in regulating blood flow and blood pressure. It has been shown to cause relaxation of blood vessels in the adrenal cortex, potentially contributing to the regulation of blood flow to the adrenal glands []. This relaxation is thought to be mediated by metabolites of adrenic acid produced by specific cells within the adrenal gland [].

Potential Therapeutic Effects on Pain and Inflammation

Emerging research suggests that adrenic acid-derived epoxy fatty acids might possess anti-inflammatory and pain-relieving properties. Studies have demonstrated that a methyl ester prodrug of these fatty acids reduced endoplasmic reticulum stress and inflammatory pain in animal models []. This finding suggests potential therapeutic applications for pain management and inflammatory conditions.

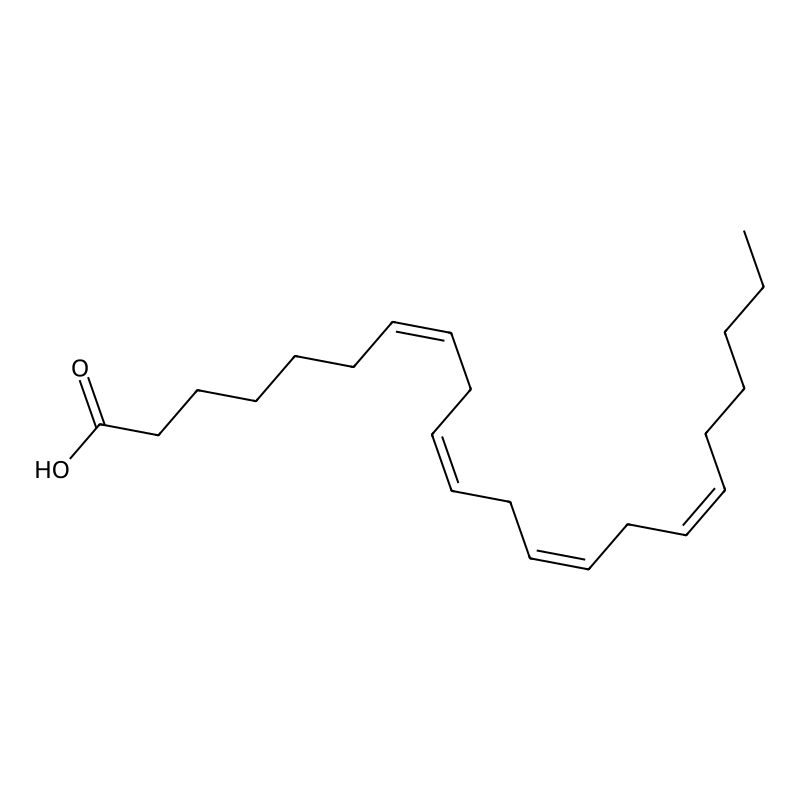

Adrenic acid, also known as all-cis-7,10,13,16-docosatetraenoic acid, is a naturally occurring polyunsaturated fatty acid with the chemical formula C22H36O2. It is formed through the elongation of arachidonic acid, a key fatty acid involved in various physiological processes. Adrenic acid is particularly abundant in the early human brain and plays a significant role in cellular metabolism and signaling pathways .

Adrenic acid undergoes various metabolic transformations within the body. It is primarily metabolized by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes to produce biologically active metabolites such as dihomo-prostaglandins and epoxydocosatrienoic acids (also known as dihomo-EETs) . These metabolites are involved in several physiological functions, including vasodilation and modulation of inflammation.

One notable reaction involves the conversion of adrenic acid to arachidonic acid through β-oxidation . Additionally, in vascular endothelial cells, adrenic acid can induce concentration-dependent relaxations of blood vessels, mediated by its metabolites .

Adrenic acid exhibits several biological activities that contribute to its physiological roles. It is known to act as an endothelium-derived hyperpolarizing factor, promoting relaxation of vascular smooth muscle and influencing blood flow . Furthermore, its metabolites have demonstrated anti-inflammatory properties and may play a role in pain modulation . Studies have shown that adrenic acid can inhibit thrombin-induced platelet aggregation through its metabolites, highlighting its potential cardiovascular protective effects .

Adrenic acid can be synthesized through various methods:

- Biological Synthesis: The primary natural source of adrenic acid is the elongation of arachidonic acid via fatty acid elongases. This process involves the addition of two carbon units to the fatty acid chain.

- Chemical Synthesis: Laboratory synthesis can be achieved through

Adrenic acid has several applications in both research and industry:

- Pharmaceutical Research: Due to its biological activity, adrenic acid and its metabolites are studied for their potential therapeutic effects in cardiovascular diseases and inflammatory conditions.

- Nutritional Science: As an essential fatty acid, adrenic acid is investigated for its role in brain development and function.

- Cosmetics: Its moisturizing properties make it a candidate for use in skin care formulations.

Research on adrenic acid interactions has revealed its influence on various biological systems:

- Vascular System: Studies indicate that adrenic acid can modulate vascular tone through its action on potassium channels and nitric oxide pathways .

- Cellular Metabolism: Interaction with cytochrome P450 enzymes leads to the production of bioactive metabolites that impact cell signaling and inflammation .

- Endothelial Function: Adrenic acid's metabolites have been shown to enhance endothelial function by promoting vasodilation and reducing oxidative stress .

Adrenic acid shares structural similarities with several other fatty acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Arachidonic Acid | C20H32O2 | Precursor for eicosanoids; involved in inflammation |

| Docosapentaenoic Acid | C22H34O2 | Omega-3 fatty acid; anti-inflammatory properties |

| Eicosapentaenoic Acid | C20H30O2 | Omega-3 fatty acid; cardioprotective effects |

| Linoleic Acid | C18H32O2 | Omega-6 fatty acid; essential for human health |

Adrenic acid is unique due to its specific chain length and position of double bonds, which contribute to its distinct biological activities compared to these other compounds. Its role as a precursor for dihomo-prostaglandins sets it apart from arachidonic and docosapentaenoic acids, emphasizing its importance in vascular health and metabolism .

Enzymatic Elongation and Desaturation Mechanisms

Role of Elongation of Very Long Chain Fatty Acids Protein 2 and Elongation of Very Long Chain Fatty Acids Protein 5 in Chain Elongation

The biosynthesis of adrenic acid fundamentally depends on the coordinated action of fatty acid elongase enzymes, specifically Elongation of Very Long Chain Fatty Acids Protein 2 and Elongation of Very Long Chain Fatty Acids Protein 5. These enzymes catalyze the critical two-carbon chain extension of arachidonic acid to generate adrenic acid within the endoplasmic reticulum membrane system. Research demonstrates that arachidonic acid serves as the immediate precursor to adrenic acid, with both Elongation of Very Long Chain Fatty Acids Protein 2 and Elongation of Very Long Chain Fatty Acids Protein 5 capable of performing this elongation reaction.

Experimental studies using hepatocyte cell lines have provided quantitative insights into the efficiency of this elongation process. When human hepatocarcinoma cells were treated with arachidonic acid, intracellular adrenic acid levels increased to 36.2-fold above baseline concentrations, demonstrating the robust capacity for adrenic acid synthesis from its direct precursor. The relative contribution of each elongase enzyme has been characterized through targeted gene knockdown experiments. Specifically, small interfering ribonucleic acid-mediated reduction of Elongation of Very Long Chain Fatty Acids Protein 2 expression decreased adrenic acid abundance by 44 percent, while Elongation of Very Long Chain Fatty Acids Protein 5 knockdown resulted in a 63 percent reduction. Combined knockdown of both enzymes produced a 61 percent decrease in adrenic acid levels, indicating overlapping but distinct functional roles.

The enzymatic mechanism involves the sequential addition of two carbon units derived from malonyl-coenzyme A to the carboxyl terminus of the arachidonic acid substrate. This process requires the coordinated action of four distinct enzymatic activities: condensation, reduction, dehydration, and a second reduction step. Elongation of Very Long Chain Fatty Acids Protein 2 demonstrates particular specificity for polyunsaturated fatty acid substrates, while Elongation of Very Long Chain Fatty Acids Protein 5 exhibits broader substrate selectivity encompassing both saturated and polyunsaturated fatty acids of 18 and 20 carbon lengths.

Regulatory mechanisms controlling elongase enzyme expression significantly influence adrenic acid biosynthetic capacity. Studies in fatty liver disease models revealed that animals fed a choline-deficient, amino acid-defined, high-fat diet exhibited significantly elevated hepatic adrenic acid concentrations associated with increased expression of both Elongation of Very Long Chain Fatty Acids Protein 2 and Elongation of Very Long Chain Fatty Acids Protein 5. This upregulation occurred concomitantly with suppression of acyl-coenzyme A oxidase 1 gene expression during peroxisomal beta-oxidation, suggesting coordinated metabolic remodeling favoring adrenic acid accumulation.

Delta-6-Desaturase and Omega-6 Fatty Acid Pathway Regulation

The delta-6-desaturase enzyme, encoded by the fatty acid desaturase 2 gene, functions as the rate-limiting enzyme in the complete omega-6 fatty acid biosynthetic pathway leading to adrenic acid formation. This enzyme catalyzes the initial desaturation of linoleic acid to gamma-linolenic acid, representing the first committed step in the metabolic sequence that ultimately generates arachidonic acid and subsequently adrenic acid. The delta-6-desaturase operates in conjunction with delta-5-desaturase and Elongation of Very Long Chain Fatty Acids Protein 5 to convert dietary linoleic acid through a series of alternating desaturation and elongation reactions.

The complete biosynthetic pathway begins with linoleic acid undergoing delta-6-desaturase-mediated dehydrogenation to produce gamma-linolenic acid. Subsequently, Elongation of Very Long Chain Fatty Acids Protein 5 catalyzes carbon chain extension to generate dihomo-gamma-linolenic acid. Delta-5-desaturase then performs the final desaturation to yield arachidonic acid, which serves as the immediate substrate for Elongation of Very Long Chain Fatty Acids Protein 2 and Elongation of Very Long Chain Fatty Acids Protein 5-mediated adrenic acid synthesis.

Genetic variation within the fatty acid desaturase gene cluster exerts profound effects on omega-6 fatty acid composition and adrenic acid levels. Genome-wide association studies involving over 8,000 Caucasian adults identified significant associations between single nucleotide polymorphisms in the fatty acid desaturase 1, fatty acid desaturase 2, and fatty acid desaturase 3 gene cluster and plasma adrenic acid concentrations. The single nucleotide polymorphism rs174547 in fatty acid desaturase 1 independently explained between 8.7 and 11.1 percent of total variation in dihomo-gamma-linolenic acid levels across five independent cohorts, while associations with adrenic acid reached genome-wide significance.

Transcriptional regulation of delta-6-desaturase involves multiple signaling pathways that respond to nutritional and hormonal stimuli. Peroxisome proliferator-activated receptor delta agonist treatment significantly increased delta-6-desaturase expression at both messenger ribonucleic acid and protein levels in pancreatic cell lines. This regulation involves crosstalk with mitogen-activated protein kinase pathways, as evidenced by the finding that extracellular signal-regulated kinase 1/2 pathway inhibition reduced peroxisome proliferator-activated receptor delta-mediated delta-6-desaturase induction by over 40 percent.

Catabolic Pathways and Interconversion

Peroxisomal Beta-Oxidation and Adrenic Acid to Arachidonic Acid Cycle

Peroxisomal beta-oxidation represents the primary catabolic pathway for adrenic acid metabolism, involving the sequential shortening of the carbon chain through a series of oxidative reactions. This process occurs within peroxisomes and establishes a dynamic equilibrium between adrenic acid and arachidonic acid, whereby the two fatty acids function as metabolic precursors for each other. The beta-oxidation pathway enables reverse conversion of adrenic acid to arachidonic acid through the systematic removal of two-carbon units from the carboxyl terminus.

The mechanistic details of peroxisomal beta-oxidation involve four distinct enzymatic steps: oxidation, hydration, dehydrogenation, and thiolysis. Initially, adrenic acid undergoes activation to form its coenzyme A derivative through acyl-coenzyme A synthase activity. The resulting adrenic acid-coenzyme A enters peroxisomes where acyl-coenzyme A oxidase catalyzes the first oxidation step, generating a trans-enoyl-coenzyme A intermediate. D-bifunctional protein subsequently performs both hydration and dehydrogenation reactions to produce 3-ketoacyl-coenzyme A, which undergoes thiolytic cleavage by 3-ketoacyl-coenzyme A thiolase to yield a shortened acyl-coenzyme A molecule and acetyl-coenzyme A.

Quantitative studies using isolated hepatocytes have demonstrated that adrenic acid undergoes peroxisomal beta-oxidation at rates 2-3 times faster than those observed for oleic acid, arachidonic acid, and docosahexaenoic acid. This enhanced oxidation rate reflects the substrate specificity of peroxisomal enzymes for very long chain fatty acids and suggests that adrenic acid represents a preferentially metabolized substrate within this organelle system.

The cyclic interconversion between adrenic acid and arachidonic acid through peroxisomal beta-oxidation creates a metabolic buffer system that can rapidly adjust the relative concentrations of these bioactive fatty acids in response to cellular energy demands or signaling requirements. Following several beta-oxidation cycles, adrenic acid-coenzyme A undergoes conversion to arachidonic acid-coenzyme A, with subsequent release of free arachidonic acid. This reverse conversion mechanism provides cells with the capacity to generate arachidonic acid from adrenic acid stores when needed for membrane phospholipid synthesis or eicosanoid production.

The shortened acyl-coenzyme A products generated through peroxisomal beta-oxidation are transported out of peroxisomes via the carnitine shuttle system and enter mitochondria for further oxidation. Within mitochondria, these intermediates participate in the tricarboxylic acid cycle to generate adenosine triphosphate for cellular energy metabolism. This coordinated inter-organellar metabolism ensures efficient utilization of adrenic acid-derived carbon units for both biosynthetic and energy-generating pathways.

Enzymatic Interconversion Dynamics in Tissue-Specific Contexts

The enzymatic interconversion of adrenic acid exhibits remarkable tissue-specific variation that reflects the diverse metabolic demands and functional requirements of different cell types. Liver tissue demonstrates particularly active adrenic acid metabolism, with hepatocytes expressing high levels of both elongase and beta-oxidation enzymes that facilitate rapid interconversion between arachidonic acid and adrenic acid. In non-alcoholic fatty liver disease models, hepatic adrenic acid concentrations increase significantly compared to control conditions, associated with upregulated Elongation of Very Long Chain Fatty Acids Protein 2 and Elongation of Very Long Chain Fatty Acids Protein 5 expression and suppressed acyl-coenzyme A oxidase 1 activity.

Adrenal gland tissue exhibits specialized adrenic acid metabolism related to steroidogenesis and stress hormone production. The high expression of Elongation of Very Long Chain Fatty Acids Protein 5 in adrenal cortical cells facilitates local adrenic acid synthesis, which subsequently influences steroid hormone biosynthesis through effects on cholesterol metabolism and cellular membrane composition. Research indicates that adrenic acid indirectly exacerbates lipid peroxidation and ferroptosis susceptibility in adrenocortical cells by promoting steroid synthesis pathways.

Testicular tissue demonstrates unique requirements for adrenic acid metabolism in supporting spermatogenesis and male reproductive function. Studies using Elongation of Very Long Chain Fatty Acids Protein 2-deficient mice revealed that heterozygous male mice displayed both pre- and post-meiotic deficiencies in spermatogenesis, indicating that Elongation of Very Long Chain Fatty Acids Protein 2-derived fatty acids, including adrenic acid, are indispensable for normal reproductive function. These findings suggest that tissue-specific very long chain polyunsaturated fatty acid synthesis plays critical roles in specialized cellular processes.

Brain tissue exhibits complex adrenic acid metabolism that contributes to neuronal membrane composition and signaling. The expression patterns of fatty acid desaturase and elongase enzymes in neural tissue create regional variations in adrenic acid concentrations that may influence neuronal excitability, synaptic transmission, and neuroinflammatory responses. Genetic studies have identified associations between fatty acid desaturase 1 and Elongation of Very Long Chain Fatty Acids Protein 2 variants and Alzheimer's disease risk, with specific genotypes correlating with altered plasma and erythrocyte arachidonic acid and adrenic acid levels.

Vascular endothelial cells demonstrate specialized adrenic acid metabolism that influences vascular tone regulation and thrombosis. Cyclooxygenase-mediated metabolism of adrenic acid in human vascular endothelial cells generates dihomo-prostaglandin I2 and dihomo-thromboxane A2, which inhibit thrombin-induced platelet aggregation. Additionally, cytochrome P450-mediated oxidation produces dihomo-16,17-epoxyeicosatrienoic acids that induce concentration-dependent vasodilation through activation of coronary vascular smooth muscle potassium channels.

The tissue-specific expression patterns of elongase and desaturase enzymes create distinct metabolic microenvironments that determine local adrenic acid concentrations and turnover rates. Brown adipose tissue demonstrates cold-induced upregulation of peroxisomal genes including those involved in adrenic acid metabolism, mediated through peroxisome proliferator-activated receptor gamma coactivator-1 alpha signaling. This metabolic remodeling supports the increased energy demands associated with thermogenic activation and highlights the integration of adrenic acid metabolism with broader cellular energy homeostasis mechanisms.

| Tissue Type | Primary Enzymes | Metabolic Function | Regulatory Factors |

|---|---|---|---|

| Liver | Elongation of Very Long Chain Fatty Acids Protein 2/5, Acyl-coenzyme A oxidase 1 | Synthesis and oxidation | Choline status, dietary fat |

| Adrenal Gland | Elongation of Very Long Chain Fatty Acids Protein 5 | Steroidogenesis support | Stress hormones |

| Testis | Elongation of Very Long Chain Fatty Acids Protein 2 | Spermatogenesis | Reproductive hormones |

| Brain | Fatty acid desaturase 1, Elongation of Very Long Chain Fatty Acids Protein 2 | Membrane composition | Neuroinflammation |

| Vascular Endothelium | Cyclooxygenase, Cytochrome P450 | Vascular tone regulation | Hemodynamic stress |

| Brown Adipose Tissue | Peroxisomal beta-oxidation enzymes | Thermogenic metabolism | Cold exposure |

Cyclooxygenase-Mediated Prostaglandin Synthesis

Adrenic acid undergoes enzymatic oxidation through cyclooxygenase pathways to produce dihomo-prostaglandins, which represent a distinct class of bioactive lipid mediators [1]. The cyclooxygenase enzyme system catalyzes the conversion of adrenic acid into prostaglandin-like compounds that contain two additional carbon atoms compared to conventional prostaglandins derived from arachidonic acid [9].

Research conducted on human vascular endothelial cells demonstrates that adrenic acid is metabolized by cyclooxygenase to produce several key metabolites [9]. The primary products include dihomo-prostaglandin I2 and dihomo-thromboxane A2, both of which exhibit significant biological activity in platelet aggregation inhibition [1] [9]. Mass spectrometry analysis has confirmed the formation of dihomo-8-ketoprostaglandin F1α, which represents the stable metabolite of dihomo-prostaglandin I2 [9].

The cyclooxygenase-mediated metabolism of adrenic acid follows a similar mechanistic pathway to arachidonic acid processing, involving the initial formation of prostaglandin G2-like intermediates followed by reduction to prostaglandin H2 analogs [10]. These intermediates subsequently undergo enzymatic conversion to various dihomo-prostaglandin species through the action of specific prostaglandin synthases [12].

| Metabolite | Molecular Weight | Biological Activity | Detection Method |

|---|---|---|---|

| Dihomo-prostaglandin I2 | 398 Da | Platelet aggregation inhibition [9] | LC-MS/MS |

| Dihomo-8-ketoprostaglandin F1α | 398 Da | Stable metabolite marker [9] | GC-MS |

| Dihomo-prostaglandin F2α | 382 Da | Vasoactive properties [4] | HPLC-MS |

| Dihomo-thromboxane A2 | Variable | Platelet function modulation [1] | Radioimmunoassay |

Studies utilizing bovine coronary arteries have identified multiple dihomo-prostaglandin metabolites through reverse-phase high-performance liquid chromatography coupled with mass spectrometry [4]. The research revealed that adrenic acid metabolism produces dihomo-prostaglandin F2α with characteristic fragmentation patterns showing major ions at mass-to-charge ratios of 381, 363, 345, and 337 [4].

Competitive inhibition studies demonstrate that adrenic acid can compete with endogenous arachidonic acid for cyclooxygenase enzyme binding sites [9]. This competition results in reduced formation of conventional prostaglandin I2 when adrenic acid concentrations are elevated [9]. The biological significance of this competitive mechanism suggests that tissue adrenic acid levels may modulate the overall prostaglandin profile and subsequent physiological responses [9].

Cytochrome P450-Derived Epoxy Fatty Acids

Adrenic acid serves as a substrate for cytochrome P450 epoxygenase enzymes, which catalyze the formation of epoxydocosatrienoic acids through regioselective epoxidation reactions [3] [6]. These epoxy fatty acids represent a novel class of bioactive lipid mediators with demonstrated therapeutic potential in various pathological conditions [3] [46].

The cytochrome P450 epoxygenase pathway produces four distinct regioisomeric epoxydocosatrienoic acids from adrenic acid: 7,8-epoxydocosatrienoic acid, 10,11-epoxydocosatrienoic acid, 13,14-epoxydocosatrienoic acid, and 16,17-epoxydocosatrienoic acid [3] [6]. Among these regioisomers, 16,17-epoxydocosatrienoic acid consistently demonstrates the highest tissue concentrations across multiple organ systems [3] [46].

Research utilizing high-performance liquid chromatography-tandem mass spectrometry has established that epoxydocosatrienoic acids are naturally occurring lipids present in adrenic acid-rich tissues [3] [46]. Biological verification studies indicate that basal metabolite levels are highest in hepatic tissue, with 16,17-epoxydocosatrienoic acid concentrations being consistently greatest across analyzed tissues [3] [6].

| Regioisomer | Retention Time (min) | Mass Spectrum (m/z) | Tissue Distribution | Biological Activity |

|---|---|---|---|---|

| 7,8-Epoxydocosatrienoic acid | 35.35 | 347, 329, 285 [4] | Brain, liver [3] | Vasodilation [2] |

| 10,11-Epoxydocosatrienoic acid | Variable | 365, 347, 195 [4] | Kidney, adrenal [2] | Ion channel activation [2] |

| 13,14-Epoxydocosatrienoic acid | 34.3 | 347, 329, 236 [4] | Multiple tissues [3] | Anti-inflammatory [46] |

| 16,17-Epoxydocosatrienoic acid | 33.02 | 347, 329, 247 [4] | Liver, kidney [3] | Hyperpolarization [2] |

The epoxydocosatrienoic acids undergo subsequent hydrolysis by soluble epoxide hydrolase to form corresponding dihydroxydocosatrienoic acids [3] [6]. Enzyme kinetic studies reveal that soluble epoxide hydrolase exhibits substrate preference, with the greatest relative hydrolysis rate observed for 13,14-epoxydocosatrienoic acid [3] [46]. This enzymatic conversion represents a key regulatory mechanism controlling the biological activity and half-life of these epoxy fatty acids [19].

Functional studies demonstrate that epoxydocosatrienoic acid methyl ester derivatives significantly reduce endoplasmic reticulum stress in human embryonic kidney cells when administered prior to tunicamycin stimulation [3] [46]. Additionally, these compounds effectively alleviate carrageenan-induced inflammatory pain in experimental animal models [3] [46].

The vascular effects of adrenic acid-derived epoxy fatty acids have been extensively characterized in adrenal cortical arteries [2] [29]. Dihomo-16,17-epoxyeicosatrienoic acid produces concentration-dependent relaxation responses that are mediated through large-conductance calcium-activated potassium channel activation [2] [29]. These relaxation effects are inhibited by epoxyeicosatrienoic acid antagonists and cytochrome P450 inhibitors, confirming the enzymatic origin and mechanism of action [2] [29].

Lipoxygenase-Catalyzed Hydroxyeicosatetraenoic Acids

Adrenic acid undergoes lipoxygenase-mediated oxidation to produce dihomo-hydroxyeicosatetraenoic acids, which represent important bioactive metabolites with distinct physiological functions [1] [4]. The lipoxygenase pathway generates multiple regioisomeric products through position-specific hydroxylation reactions at various carbon positions along the adrenic acid molecule [4] [29].

Studies utilizing bovine coronary arteries have identified several dihomo-hydroxyeicosatetraenoic acid metabolites through liquid chromatography-mass spectrometry analysis [4]. The major products include dihomo-7-hydroxyeicosatetraenoic acid, dihomo-13-hydroxyeicosatetraenoic acid, dihomo-14-hydroxyeicosatetraenoic acid, and dihomo-17-hydroxyeicosatetraenoic acid [4].

Platelet metabolism studies demonstrate that adrenic acid is converted to dihomo-hydroxyeicosatetraenoic acid through the lipoxygenase pathway [1]. This metabolic conversion occurs in parallel with cyclooxygenase-mediated prostaglandin synthesis, indicating multiple concurrent oxidative pathways for adrenic acid metabolism [1] [4].

| Metabolite | Molecular Weight | Retention Time | Characteristic Ions (m/z) | Enzymatic Source |

|---|---|---|---|---|

| Dihomo-7-hydroxyeicosatetraenoic acid | 348 Da | 29.3 min | 347, 329, 203, 143 [4] | 12-Lipoxygenase [28] |

| Dihomo-13-hydroxyeicosatetraenoic acid | 348 Da | 28.2 min | 347, 329, 195 [4] | 15-Lipoxygenase [28] |

| Dihomo-14-hydroxyeicosatetraenoic acid | 348 Da | 28.8 min | 347, 329, 207 [4] | Multiple enzymes [28] |

| Dihomo-17-hydroxyeicosatetraenoic acid | 348 Da | 27.3 min | 347, 329, 247 [4] | Novel pathway [4] |

The lipoxygenase-mediated metabolism also produces complex dihydroxylated products through secondary oxidation reactions [4]. Mass spectrometry analysis has identified dihomo-dihydroxyeicosatetraenoic acids with molecular weights of 364 Da, representing compounds with two hydroxyl groups incorporated into the adrenic acid structure [4]. These include dihomo-7,11-dihydroxyeicosatetraenoic acid, dihomo-10,14-dihydroxyeicosatetraenoic acid, and dihomo-13,17-dihydroxyeicosatetraenoic acid [4].

Research findings indicate that the lipoxygenase pathway contributes to the formation of bioactive metabolites that modulate vascular tone and inflammatory responses [25] [28]. The hydroxyeicosatetraenoic acid derivatives demonstrate significant biological activity in various physiological systems, including cardiovascular regulation and immune function [22] [25].

Zone glomerulosa cell studies reveal that adrenic acid metabolism through lipoxygenase pathways produces multiple hydroxylated metabolites that function as autocrine and paracrine signaling molecules [29]. These metabolites contribute to the regulation of adrenal blood flow and steroidogenic function through their vasoactive properties [29].

Non-Enzymatic Oxidative Metabolism

Isoprostane and Isofuran Formation Pathways

Adrenic acid undergoes non-enzymatic free radical-catalyzed peroxidation to form dihomo-isoprostanes and dihomo-isofurans, which serve as important biomarkers of oxidative stress and lipid peroxidation [30] [32]. These compounds are generated through free radical attack on the polyunsaturated fatty acid structure, resulting in prostaglandin-like molecules that are 28 Da larger than conventional isoprostanes derived from arachidonic acid [38] [41].

The formation of dihomo-isoprostanes occurs through a complex mechanism involving initial hydrogen abstraction from bis-allylic positions, followed by oxygen addition and cyclization reactions [33] [38]. This non-enzymatic process produces multiple regioisomeric and stereoisomeric products, creating a diverse array of oxidized lipid mediators [30] [32].

Ultra-performance liquid chromatography-tandem mass spectrometry methods have been developed for the quantitative analysis of adrenic acid-derived oxidation products in biological fluids [32] [43]. These analytical approaches have enabled the detection and quantification of F2-dihomo-isoprostanes and dihomo-isofurans in plasma and urine samples from various patient populations [32] [43].

| Compound Class | Molecular Formula | Detection Method | Biological Matrix | Clinical Significance |

|---|---|---|---|---|

| F2-Dihomo-isoprostanes | C22H36O5 | UPLC-MS/MS [32] | Plasma, urine [32] | Oxidative stress marker [38] |

| Dihomo-isofurans | C22H36O4 | LC-MS/MS [30] | Brain tissue [38] | Myelin damage indicator [38] |

| E2-Dihomo-isoprostanes | C22H34O5 | HPLC-MS [43] | Urine [43] | Neurological disorders [43] |

| D2-Dihomo-isoprostanes | C22H34O5 | GC-MS [41] | White matter [41] | Alzheimer disease marker [38] |

Research conducted on human brain tissue demonstrates that F2-dihomo-isoprostanes are significantly elevated in white matter samples from patients with Alzheimer disease compared to control subjects [38] [41]. This finding suggests that adrenic acid peroxidation may serve as a selective marker of oxidative damage to myelin-rich regions [38].

The ratio of esterified F2-dihomo-isoprostanes to F4-neuroprostanes is approximately 10-fold greater in myelin-derived phospholipids compared to gray matter-derived phospholipids [38] [41]. This differential distribution pattern reflects the relative abundance of adrenic acid in myelin membranes and its susceptibility to oxidative attack [38].

Studies utilizing preterm infants as subjects have revealed detectable levels of dihomo-isoprostanes and dihomo-isofurans in blood plasma and urine samples [32]. The presence of these oxidation products in early perinatal life indicates active lipid peroxidation processes and oxidative stress during critical developmental periods [32].

Epilepsy research has identified elevated concentrations of specific dihomo-isoprostane isomers in patients compared to healthy control subjects [43]. The compounds 17-F2t-dihomo-isoprostane, Ent-7-7-F2t-dihomo-isoprostane, and Ent-7-epi-7-F2t-dihomo-isoprostane demonstrate significantly higher urinary excretion in epileptic patients [43].

Role in Lipid Peroxidation and Oxidative Stress Signaling

Adrenic acid plays a significant role in lipid peroxidation processes and serves as both a target and mediator of oxidative stress signaling pathways [5] [34]. The polyunsaturated structure of adrenic acid, containing four double bonds, makes it highly susceptible to free radical attack and subsequent peroxidation reactions [5] [35].

Experimental studies using human hepatocarcinoma cells demonstrate that adrenic acid exposure increases reactive oxygen species production in a dose-dependent manner [5]. This oxidative stress induction is accompanied by decreased cell viability and modulation of antioxidant enzyme expression patterns [5]. The cells show altered expression of superoxide dismutase 2, heme oxygenase-1, and glutathione peroxidase 1 in response to adrenic acid treatment [5].

The lipid peroxidation cascade initiated by adrenic acid generates multiple bioactive aldehydes and other oxidized products that function as signaling molecules [34] [35]. These secondary products contribute to cellular damage through protein modification, membrane disruption, and activation of stress response pathways [34].

| Oxidative Parameter | Control Values | Adrenic Acid Exposure | Fold Change | Reference |

|---|---|---|---|---|

| Reactive oxygen species | Baseline | Elevated | 2.5-3.0x [5] | HepG2 cells |

| Cell viability | 100% | Reduced | 0.6-0.8x [5] | Dose-dependent |

| Superoxide dismutase 2 | Normal | Upregulated | 1.5x [5] | Antioxidant response |

| Glutathione peroxidase 1 | Normal | Modulated | Variable [5] | Protective mechanism |

Research investigating X-linked adrenoleukodystrophy patients reveals elevated lipid peroxidation markers associated with very long-chain fatty acid accumulation [36]. The thiobarbituric acid reactive substances measurements indicate significant increases in plasma lipid peroxidation products in both symptomatic and asymptomatic patients [36].

The formation of isoprostanes and related compounds from adrenic acid serves multiple biological functions beyond simple damage markers [35] [37]. These oxidized lipids demonstrate bioactive properties, including modulation of ion channels, activation of specific receptors, and influence on cellular signaling cascades [35].

Mechanistic studies indicate that adrenic acid-derived oxidation products participate in the regulation of inflammatory responses and cellular stress adaptation [34] [35]. The compounds generated through non-enzymatic peroxidation can activate nuclear factor pathways and influence gene expression patterns related to oxidative stress response [34].

Central nervous system research demonstrates particular vulnerability to adrenic acid-mediated lipid peroxidation due to the high lipid content and oxygen consumption of neural tissue [34]. The brain's limited antioxidant capacity combined with abundant polyunsaturated fatty acids creates conditions favorable for oxidative damage propagation [34].